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Compound of Interest

Compound Name: Parapenzolate bromide

Cat. No.: B1199091

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parapenzolate bromide is a quaternary ammonium anticholinergic agent with antisecretory
and antimotility properties.[1] Effective formulation development is crucial to ensure its
therapeutic efficacy, stability, and patient compliance. These application notes provide a
comprehensive guide to the formulation development of Parapenzolate bromide for oral
delivery, focusing on both oral solutions and solid tablet dosage forms. The protocols outlined
below are based on established pharmaceutical principles and are intended to serve as a
foundational framework for the development of a safe, effective, and stable drug product.

Physicochemical Properties of Parapenzolate Bromide

A thorough understanding of the physicochemical properties of the active pharmaceutical
ingredient (API) is fundamental to formulation design.
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Property Value Reference
4-
bromide
CAS Number 5634-41-3 [1][2]
Molecular Formula C21H26BrNO3 [1]
Molecular Weight 420.34 g/mol [3]
Appearance Solid powder [1]

Dry, dark, and at O - 4°C for

short term (days to weeks) or
Storage [1]

-20°C for long term (months to

years).

Preformulation Studies: Essential Protocols

Preformulation studies are the cornerstone of robust formulation development. The following
protocols are designed to characterize Parapenzolate bromide, providing the necessary data
to guide formulation and excipient selection.

Protocol 1: Solubility Determination

Objective: To determine the solubility of Parapenzolate bromide in various pharmaceutically
relevant solvents.

Materials:

Parapenzolate bromide powder

Purified Water

Ethanol (95%)

Propylene Glycol
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o Polyethylene Glycol 400 (PEG 400)

e Phosphate buffers (pH 1.2, 4.5, 6.8, 7.4)

 Vials with screw caps

o Shaking incubator or wrist-action shaker

e Analytical balance

o UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Methodology:

o Prepare saturated solutions by adding an excess of Parapenzolate bromide powder to a
known volume (e.g., 5 mL) of each solvent in a vial.

 Tightly cap the vials and place them in a shaking incubator set at a constant temperature
(e.g., 25°C £ 0.5°C and 37°C £ 0.5°C).

o Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is
reached.

 After equilibration, allow the samples to stand to let the undissolved particles settle.

» Carefully withdraw a supernatant aliquot and filter it through a suitable syringe filter (e.g.,
0.45 um PTFE) to remove any undissolved drug particles.

 Dilute the filtered solution with the respective solvent to a concentration within the pre-
validated analytical method's linear range.

e Quantify the concentration of Parapenzolate bromide in the diluted sample using a
validated UV-Vis or HPLC method.

o Express the solubility in mg/mL.

Data Presentation:

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.benchchem.com/product/b1199091?utm_src=pdf-body
https://www.benchchem.com/product/b1199091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Solvent

Solubility at 25°C (mg/mL)

Solubility at 37°C (mg/mL)

Purified Water

To be determined

To be determined

0.1 N HCI (pH 1.2)

To be determined

To be determined

Acetate Buffer (pH 4.5)

To be determined

To be determined

Phosphate Buffer (pH 6.8)

To be determined

To be determined

Phosphate Buffer (pH 7.4)

To be determined

To be determined

Ethanol (95%)

To be determined

To be determined

Propylene Glycol

To be determined

To be determined

PEG 400

To be determined

To be determined

Protocol 2: Drug-Excipient Compatibility Studies

Objective: To evaluate the physical and chemical compatibility of Parapenzolate bromide with

commonly used pharmaceutical excipients.

Materials:

o Parapenzolate bromide powder

o Selected excipients (e.g., lactose, microcrystalline cellulose, starch, magnesium stearate,

povidone, etc.)

o Glass vials with stoppers

e Oven capable of maintaining 40°C £ 2°C / 75% RH £ 5% RH

 Differential Scanning Calorimeter (DSC)

e Fourier-Transform Infrared (FTIR) Spectrometer

o High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA)

detector
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Methodology:

Prepare binary mixtures of Parapenzolate bromide and each excipient, typically in a 1:1
ratio by weight. A physical mixture of the drug alone will serve as a control.

e Place the mixtures in separate glass vials and seal them.

» Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified
period (e.g., 2 and 4 weeks).

» At each time point, visually inspect the samples for any physical changes (color change,
clumping, liquefaction).

e Analyze the samples using DSC to detect any changes in melting point or the appearance of
new peaks, which could indicate an interaction.

o Perform FTIR analysis to identify any changes in the characteristic peaks of the drug,
suggesting a chemical interaction.

o Use a stability-indicating HPLC method to quantify the remaining Parapenzolate bromide
and detect the formation of any degradation products.

Data Presentation:
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Formulation Development of Oral Solution

Oral solutions offer advantages such as ease of administration for pediatric and geriatric

patients and faster onset of action.

Protocol 3: Oral Solution Formulation

Objective: To develop a stable and palatable oral solution of Parapenzolate bromide.

Materials:
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o Parapenzolate bromide

o Purified Water (vehicle)

o A suitable buffer system (e.g., citrate or phosphate buffer) to maintain a stable pH

e Aco-solvent if required (e.g., propylene glycol, glycerin)

e A sweetening agent (e.g., sucralose, sorbitol)

» Aflavoring agent (e.g., cherry, orange flavor)

o Apreservative (e.g., sodium benzoate, methylparaben)

o Volumetric flasks, beakers, magnetic stirrer

Methodology:

» Vehicle Preparation: In a beaker, dissolve the buffer salts, preservative, and sweetening
agent in a portion of the purified water with stirring.

e Drug Dissolution: Slowly add the accurately weighed Parapenzolate bromide to the vehicle
while stirring until completely dissolved. If a co-solvent is needed based on solubility data,
the drug can be first dissolved in the co-solvent and then added to the aqueous vehicle.

» Flavor Addition: Add the flavoring agent and mix thoroughly.

e Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to
the final volume. Mix well to ensure homogeneity.

e pH Measurement: Measure and record the pH of the final solution. Adjust if necessary using
the buffer components.

« Filtration (optional): Filter the solution through a suitable filter to remove any particulate
matter.

o Packaging: Fill the solution into appropriate containers (e.g., amber glass bottles) and seal
them.
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Example Formulation:

Ingredient

Function

Concentration (% wlv)

Parapenzolate bromide

Active Pharmaceutical

To be determined based on

Ingredient dose
Citric Acid Buffering Agent To be determined
Sodium Citrate Buffering Agent To be determined

Propylene Glycol

Co-solvent/Wetting Agent

To be determined

Sweetening Agent/Viscosity

Sorbitol Solution (70%) - 10.0 - 25.0
Modifier

Sodium Benzoate Preservative 0.1-0.2

Cherry Flavor Flavoring Agent 0.1-05

Purified Water

Vehicle

g.s. to 100%

Formulation Development of Inmediate-Release

Tablets

Tablets are a common and convenient solid dosage form.

Protocol 4: Tablet Formulation by Wet Granulation

Objective: To develop an immediate-release tablet of Parapenzolate bromide using the wet

granulation method.

Materials:

Parapenzolate bromide

Diluent (e.g., Lactose, Microcrystalline cellulose)

Binder (e.g., Povidone K30, Starch paste)

Disintegrant (e.g., Croscarmellose sodium, Sodium starch glycolate)
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e Lubricant (e.g., Magnesium stearate)
e Glidant (e.g., Colloidal silicon dioxide)
e Granulating fluid (e.g., Purified water, Ethanol)

o Planetary mixer, fluid bed dryer, oscillating granulator, V-blender, tablet compression
machine.

Methodology:

» Dry Mixing: Sift Parapenzolate bromide, diluent, and intra-granular portion of the
disintegrant through a suitable sieve and mix them in a planetary mixer for 10-15 minutes.

» Granulation: Prepare the binder solution by dissolving the binder in the granulating fluid. Add
the binder solution slowly to the dry powder mix under continuous mixing until a suitable wet
mass is formed.

o Wet Milling: Pass the wet mass through an oscillating granulator with a suitable screen.

e Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is
achieved (typically 1-2%).

» Dry Milling: Mill the dried granules to obtain a uniform particle size.

e Lubrication: Sift the remaining disintegrant (extra-granular), lubricant, and glidant and blend
them with the dried granules in a V-blender for 5 minutes.

o Compression: Compress the final blend into tablets using a rotary tablet press with
appropriate tooling.

Example Formulation:
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Ingredient

Function

Concentration (% wiw)

Intra-granular

Parapenzolate bromide

Active Pharmaceutical

To be determined based on

Ingredient dose
Lactose Monohydrate Diluent 50.0 - 70.0
Povidone K30 Binder 20-5.0
Croscarmellose Sodium Disintegrant 20-4.0
Extra-granular
Croscarmellose Sodium Disintegrant 20-4.0
Colloidal Silicon Dioxide Glidant 0.5-1.0
Magnesium Stearate Lubricant 05-1.0
Granulating Fluid
Purified Water Solvent g.s.

Quality Control Protocols
Protocol 5: Stability-Indicating HPLC Method for Assay

and Purity

Objective: To develop and validate a stability-indicating HPLC method for the quantification of

Parapenzolate bromide and its degradation products.

Methodology Outline:

o Forced Degradation Studies: Subject Parapenzolate bromide to stress conditions (acid,

base, oxidation, heat, and light) to generate potential degradation products.[4][5]

e Chromatographic Conditions Development:

o Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 pum) is a common starting point.
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o Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an
organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. The pH of the
buffer should be optimized for peak shape and resolution.

o Flow Rate: Typically 1.0 mL/min.

o Detection Wavelength: Determined by scanning the UV spectrum of Parapenzolate
bromide.

o Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

o Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for
specificity, linearity, range, accuracy, precision (repeatability and intermediate precision),
detection limit (LOD), quantitation limit (LOQ), and robustness.[6]

Protocol 6: In-Vitro Dissolution Testing

Objective: To evaluate the in-vitro release profile of Parapenzolate bromide from the
developed tablet formulation.

Methodology Outline:
o Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.

e Dissolution Medium: 900 mL of 0.1 N HCI (to simulate gastric fluid) or other relevant media
based on the drug's properties.

e Temperature: 37°C = 0.5°C.
e Paddle Speed: 50 or 75 rpm.
e Sampling Times: e.g., 5, 10, 15, 30, 45, and 60 minutes.

o Sample Analysis: Analyze the withdrawn samples for Parapenzolate bromide concentration
using a validated analytical method (e.g., UV-Vis or HPLC).

o Data Analysis: Plot the cumulative percentage of drug released versus time.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b1199091?utm_src=pdf-body
https://www.benchchem.com/product/b1199091?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23084050/
https://www.benchchem.com/product/b1199091?utm_src=pdf-body
https://www.benchchem.com/product/b1199091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Signaling Pathway and Experimental Workflow
Visualization

The anticholinergic effect of Parapenzolate bromide is primarily mediated through the
blockade of muscarinic receptors. The M3 muscarinic receptor, in particular, is a key target in
regulating smooth muscle contraction and glandular secretion.

Smooth Muscle Cell

sssss

T 13 M
Binds o e
‘Acetyicholine (ACh)

Click to download full resolution via product page

Caption: M3 Muscarinic Receptor Signaling Pathway and Parapenzolate Bromide's
Mechanism of Action.
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Caption: General Workflow for Parapenzolate Bromide Formulation Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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